3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide
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Overview
Description
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-ethyl-5-methylpyrazole with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-azido-1-ethyl-5-methylpyrazole-4-sulfonamide.
Oxidation: Formation of 3-bromo-1-ethyl-5-methylpyrazole-4-sulfonic acid.
Reduction: Formation of 3-bromo-1-ethyl-5-methylpyrazole-4-sulfinamide.
Scientific Research Applications
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-ethyl-5-methylpyrazole: Lacks the sulfonamide group, resulting in different reactivity and biological activity.
1-Ethyl-5-methylpyrazole-4-sulfonamide: Lacks the bromine atom, affecting its chemical properties and applications.
3-Bromo-1-methyl-5-ethylpyrazole-4-sulfonamide: Positional isomer with potentially different biological activity.
Uniqueness
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIGVDDHICLBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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